molecular formula C25H14BrFO6 B11209110 3,3'-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

3,3'-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

Cat. No.: B11209110
M. Wt: 509.3 g/mol
InChI Key: CVXQYWWMHOGMFI-UHFFFAOYSA-N
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Description

3,3’-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromo-fluorophenyl group and two hydroxy-chromenone units, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-fluorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The bromo and fluoro groups can be reduced under specific conditions.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3’-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,3’-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The presence of the bromo and fluoro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,3’-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) stands out due to its dual chromenone structure, which imparts unique electronic and steric properties. This structural feature enhances its potential as a versatile scaffold for drug design and material science applications.

Properties

Molecular Formula

C25H14BrFO6

Molecular Weight

509.3 g/mol

IUPAC Name

3-[(3-bromo-4-fluorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C25H14BrFO6/c26-15-11-12(9-10-16(15)27)19(20-22(28)13-5-1-3-7-17(13)32-24(20)30)21-23(29)14-6-2-4-8-18(14)33-25(21)31/h1-11,19,28-29H

InChI Key

CVXQYWWMHOGMFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=C(C=C3)F)Br)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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